alpha-Desphenyl-alpha-cyclohexenyl oxybutynin
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Description
Alpha-Desphenyl-alpha-cyclohexenyl oxybutynin is a useful research compound. Its molecular formula is C22H35NO3 and its molecular weight is 361.526. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Oxybutynin Impurity A, also known as alpha-Desphenyl-alpha-cyclohexenyl oxybutynin or J6ALC99FKD, are the muscarinic receptors in the detrusor muscle of the bladder . These receptors play a crucial role in the contraction of the bladder muscle, which is essential for urination.
Mode of Action
Oxybutynin Impurity A acts as an antimuscarinic agent . It inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system, on the muscarinic receptors in the detrusor muscle . This inhibition reduces detrusor muscle activity, thereby relaxing the bladder and preventing the urge to void .
Biochemical Pathways
The action of Oxybutynin Impurity A affects the cholinergic pathway. By blocking the muscarinic receptors, it inhibits the binding of acetylcholine to these receptors. This prevents the transmission of signals that would normally cause the detrusor muscle to contract. As a result, the frequency of muscle contractions decreases, reducing the urge to urinate .
Pharmacokinetics
It is known that the parent compound, oxybutynin, is rapidly absorbed following oral administration and undergoes extensive first-pass metabolism . The absolute bioavailability of oxybutynin is approximately 6% .
Result of Action
The action of Oxybutynin Impurity A at the cellular level results in the relaxation of the detrusor muscle of the bladder. This reduces the frequency of involuntary muscle contractions, thereby decreasing the urge to urinate and the frequency of urination .
Biochemical Analysis
Biochemical Properties
It is known that Oxybutynin, the parent compound, acts as an antimuscarinic agent, reducing detrusor muscle activity and relaxing the bladder
Cellular Effects
Oxybutynin has been shown to have effects on various types of cells and cellular processes . It influences cell function by reducing the urge to void, which could potentially be linked to impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxybutynin, the parent compound, exerts its effects at the molecular level by blocking muscarinic receptors on the detrusor muscle . This leads to a decrease in muscle activity and a reduction in the urge to void . It is possible that Oxybutynin Impurity A may have a similar mechanism of action, but this is yet to be confirmed.
Dosage Effects in Animal Models
A study on ants as models found that Oxybutynin decreased their food consumption, orientation ability, tactile perception, cognition and memory, induced restlessness and stress, impacted their social relationships and led to dependence
Metabolic Pathways
Oxybutynin, the parent compound, is known to be metabolized in the liver
Properties
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-cyclohex-3-en-1-yl-2-cyclohexyl-2-hydroxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7,19-20,25H,3-4,6,8-10,13-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKIQERNEYLJLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2CCC=CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199574-71-4 |
Source
|
Record name | alpha-Desphenyl-alpha-cyclohexenyl oxybutynin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199574714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-DESPHENYL-.ALPHA.-CYCLOHEXENYL OXYBUTYNIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6ALC99FKD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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